molecular formula C12H20O5S3 B13810993 2,6-Diketo-4,10,16-trithia-18-crown-6

2,6-Diketo-4,10,16-trithia-18-crown-6

Cat. No.: B13810993
M. Wt: 340.5 g/mol
InChI Key: HBYNKBBGIRNOMC-UHFFFAOYSA-N
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Description

2,6-Diketo-4,10,16-trithia-18-crown-6 is a macrocyclic compound known for its ability to form stable complexes with various cations. This compound is part of the crown ether family, which is characterized by its cyclic structure containing multiple ether groups. The unique structure of this compound allows it to selectively bind to specific ions, making it valuable in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diketo-4,10,16-trithia-18-crown-6 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4,7-trithiaheptane-2,6-dione with ethylene glycol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified using advanced techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2,6-Diketo-4,10,16-trithia-18-crown-6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Diketo-4,10,16-trithia-18-crown-6 has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.

    Biology: Employed in the study of ion transport and membrane permeability.

    Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent.

    Industry: Utilized in the extraction and separation of metal ions from mixtures.

Mechanism of Action

The mechanism of action of 2,6-Diketo-4,10,16-trithia-18-crown-6 involves the formation of stable complexes with cations. The oxygen and sulfur atoms in the crown ether ring coordinate with the cation, stabilizing it within the cavity. This complexation enhances the solubility and reactivity of the cation, facilitating various chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diketo-4,10,16-trithia-18-crown-6 is unique due to the presence of sulfur atoms in its structure, which imparts distinct chemical properties. The sulfur atoms enhance the compound’s ability to bind to soft cations, making it more versatile in certain applications compared to its oxygen-only counterparts .

Properties

Molecular Formula

C12H20O5S3

Molecular Weight

340.5 g/mol

IUPAC Name

1,7,13-trioxa-4,10,16-trithiacyclooctadecane-2,6-dione

InChI

InChI=1S/C12H20O5S3/c13-11-9-20-10-12(14)17-4-8-19-6-2-15-1-5-18-7-3-16-11/h1-10H2

InChI Key

HBYNKBBGIRNOMC-UHFFFAOYSA-N

Canonical SMILES

C1CSCCOC(=O)CSCC(=O)OCCSCCO1

Origin of Product

United States

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